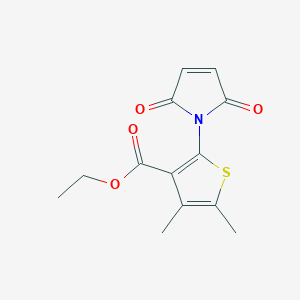

3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid” is a complex organic compound that contains an amino group (-NH2), a bromophenyl group (a benzene ring with a bromine atom), and a carboxylic acid group (-COOH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the bromophenyl group, followed by the introduction of the amino and carboxylic acid groups. One possible method could involve the Suzuki-Miyaura coupling, a common reaction used to couple boronic acids with halides .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group suggests that the compound may have aromatic properties, while the amino and carboxylic acid groups could form hydrogen bonds with other molecules .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amino group could participate in reactions such as amide bond formation, while the carboxylic acid group could undergo reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in water, while the bromophenyl group could increase its molecular weight .Applications De Recherche Scientifique

Synthesis of Derivatives

Research has shown the capability of synthesizing various organic derivatives from related bromopropanoic acids. For example, quinoxaline, 1,4-thiazine, and thiomorpholine derivatives have been synthesized using 3-Aryl-2-bromopropanoic acid esters, showcasing the versatility in creating compounds with potential pharmaceutical applications (Pokhodylo et al., 2021).

Asymmetric Syntheses

Another study demonstrated the asymmetric syntheses of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, which are crucial building blocks in pharmaceutical synthesis, via the intermediacy of cis- and trans-aziridines (Davies et al., 2013).

Ecological Synthesis of Dipeptides

The ecological synthesis of dipeptides using unprotected α-amino acids highlights a green chemistry approach, potentially offering a sustainable method to produce peptides with hydrophilic side chains without racemization, which is essential for peptide-based drug development (Ezawa et al., 2017).

Docking Studies and Anti-inflammatory Activity

Docking studies have revealed the potential of β-hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs like ibuprofen, to act as COX-2 inhibitors, indicating their significant anti-inflammatory activity. This suggests a pathway for developing new anti-inflammatory agents (Dilber et al., 2008).

Catalysis in Aqueous Environments

Research into selenoxide-catalyzed brominations with hydrogen peroxide and sodium bromide in an aqueous environment opens up new avenues for bromination reactions in organic synthesis, potentially impacting the production of various brominated organic compounds (Bennett et al., 2008).

Metabolic Engineering for Chemical Production

Metabolically engineered bacteria have been designed to produce 3-Hydroxypropanoic acid from glycerol, a valuable platform chemical for industrial applications. This research underscores the potential of biotechnological routes for the sustainable production of industrially relevant chemicals (Jers et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-amino-2-(4-bromophenyl)-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-7-3-1-6(2-4-7)9(14,5-11)8(12)13/h1-4,14H,5,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEQYXZFSBCRNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)(C(=O)O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B2718972.png)

![Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel](/img/structure/B2718973.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)

![6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718986.png)

![N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2718989.png)